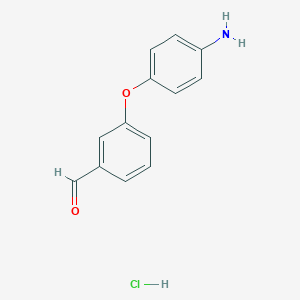

3-(4-aminophenoxy)benzaldehyde hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

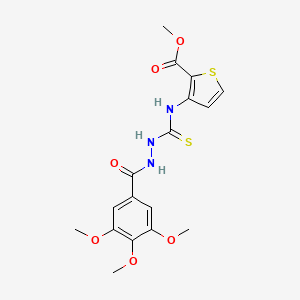

3-(4-Aminophenoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 . It is used for pharmaceutical testing .

Synthesis Analysis

In 2018, Kazuia et al. successfully synthesized 3-(4-aminophenoxy)-phenol from p-fluoronitrobenzene and resorcinol. The reaction was conducted using sodium hydroxide and DMSO at 50 °C for three hours. The final product was obtained after hydrogenation using a Pd/C catalyst in methanol and a hydrogen atmosphere for two hours .Molecular Structure Analysis

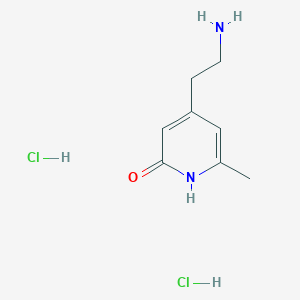

The molecular structure of this compound consists of a benzaldehyde group attached to an aminophenoxy group. The compound has a molecular weight of 249.69 .Chemical Reactions Analysis

The synthesis of 3-(4-aminophenoxy)-phenol involves a reaction between p-fluoronitrobenzene and resorcinol, followed by hydrogenation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 .Aplicaciones Científicas De Investigación

Chemosensors for pH and Cancer Cell Detection

The study by Dhawa et al. (2020) explored compounds as fluorescent chemosensors for pH, capable of discriminating between normal cells and cancer cells based on the cellular pH environment. The research highlighted the potential of these chemosensors in biomedical applications, particularly in cancer diagnostics (Dhawa et al., 2020).

Enzymatic Studies and Degradation Pathways

Lendenmann and Spain (1996) investigated the enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, which plays a crucial role in the degradation of aromatic compounds. This enzyme's unique substrate range and mechanism provide insights into bacterial pathways for aromatic compound degradation (Lendenmann & Spain, 1996).

Impact on Phosphorescence Process

Takemura and Baba (1969) researched the effects of substitution on the phosphorescence process of aromatic carbonyl compounds, which could have implications for understanding the fundamental properties of related chemical compounds, including those similar to 3-(4-Aminophenoxy)benzaldehyde hydrochloride (Takemura & Baba, 1969).

Novel Synthesis Methods

Majo and Perumal (1996) described a novel synthesis method for heterocyclic beta-chlorovinyl aldehydes, including those related to this compound, showcasing the compound's utility in organic synthesis and potential in creating new chemical entities (Majo & Perumal, 1996).

Thermal Properties and Phase Diagrams

Rai et al. (2016) explored the thermal properties and phase diagrams of organic analogues of nonmetal–nonmetal systems, providing valuable data that could be applied to understand the physical properties of related compounds (Rai et al., 2016).

Detection of Reactive Oxygen Species

Setsukinai et al. (2003) developed novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. This research has significant implications for studying oxidative stress and its biological impacts, potentially utilizing compounds similar to this compound (Setsukinai et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-aminophenoxy)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-9H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUGEVKKEQJPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)

![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2478003.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime](/img/structure/B2478005.png)

![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)

![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2478009.png)

![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)